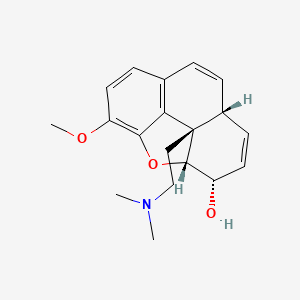
alpha-Codeimethine
Vue d'ensemble
Description
Synthesis Analysis
Alpha-Codeimethine is derived semi-synthetically by O3-methylation of morphine using trimethylphenylammonium hydroxide . Recently, a process for the methylation of morphine, using trimethylphenylammonium chloride and potassium carbonate in toluene, was developed to obtain codeine in approximately 99% yield .Molecular Structure Analysis
The molecular formula of alpha-Codeimethine is C19H23NO3 . The alpha-Codeimethine molecule contains a total of 49 bonds. There are 26 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 3 nine-membered rings, 2 ten-membered rings, 2 eleven-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 2 ethers (aromatic) .Chemical Reactions Analysis
Upon treatment with alkali, alpha-Codeimethine isomerizes to beta-Codeimethine. The double bond in the former, and hence in codeine or morphine, must be at C7, C8—isomerizable to C8, C14. The OH being at C6, the double bond at C6, C7 would make it an enol, tautomerizing to the ketone .Physical And Chemical Properties Analysis
The alpha-Codeimethine molecule contains a total of 46 atoms. There are 23 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . A chemical formula of alpha-Codeimethine can therefore be written as: C19H23NO3 .Applications De Recherche Scientifique
Applications in Science Education Research
- Alpha-Codeimethine is involved in the use of Cronbach's alpha, a statistic essential for validating tests and scales in scientific research. Cronbach’s alpha is a measure of reliability often used in science education studies (Taber, 2018).
Application in Statistical Analysis
- The coefficient alpha, such as Cronbach's alpha, has a profound impact on research involving test construction and use across various disciplines, including science education, psychology, sociology, and medicine (Cortina, 1993).
Microbial Community Analysis
- In microbiology, alpha-Codeimethine is relevant for understanding microbial community composition and diversity. For instance, 16S rRNA gene amplicon sequencing on the Illumina platform assesses microbial diversity, providing insights into alpha and beta diversity in microbial communities (Sinclair et al., 2014).
Genetic Testing Research
- Alpha-Codeimethine is relevant in genetic testing, such as in studies on α1-antitrypsin deficiency. These studies explore the risks, benefits, and psychological impacts of genetic testing, contributing significantly to the field of genetics and personalized medicine (Strange et al., 2004).
Bioinformatics and Protein Structure Analysis
- In bioinformatics, alpha-Codeimethine helps in understanding protein structures, such as the alpha helix, which is crucial in determining how sequences form helices. This understanding is key in the analysis of protein structure and function (Presta & Rose, 1988).
Therapeutic Applications in Medicine
- Alpha-particles, like alpha-Codeimethine, are studied for their potential in targeted therapy. Their ability to cause irreparable double-stranded DNA breaks makes them a promising option for treating various diseases, highlighting their significance in medical research (Sgouros, 2008).
Wound Healing and Medical Research
- In medical research, compounds like alpha-carboxy terminus 1 (αCT1) derived from alpha-Codeimethine are studied for their role in wound healing, particularly in conditions like diabetes. These studies contribute to our understanding of tissue regeneration and healing processes (Moore et al., 2014).
Propriétés
IUPAC Name |
(1R,2S,5R,14S)-14-[2-(dimethylamino)ethyl]-11-methoxy-15-oxatetracyclo[10.2.1.05,14.08,13]pentadeca-3,6,8(13),9,11-pentaen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20(2)11-10-19-13-6-4-12-5-9-15(22-3)17(16(12)19)23-18(19)14(21)8-7-13/h4-9,13-14,18,21H,10-11H2,1-3H3/t13-,14+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCTZZQDDXGIRB-WXRFYESLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC12C3C=CC(C1OC4=C(C=CC(=C24)C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@]12[C@H]3C=C[C@@H]([C@@H]1OC4=C(C=CC(=C24)C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946773 | |
| Record name | 9b-[2-(Dimethylamino)ethyl]-5-methoxy-3,3a,9a,9b-tetrahydrophenanthro[4,5-bcd]furan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Codeimethine | |
CAS RN |
23950-06-3 | |
| Record name | alpha-Codeimethine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9b-[2-(Dimethylamino)ethyl]-5-methoxy-3,3a,9a,9b-tetrahydrophenanthro[4,5-bcd]furan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



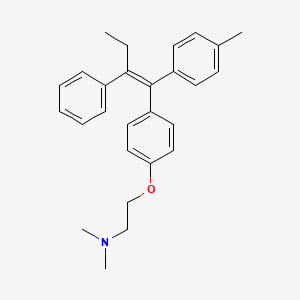
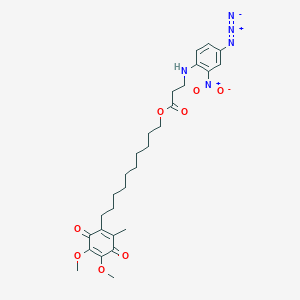
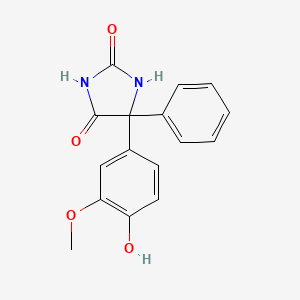
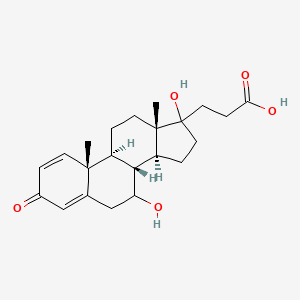
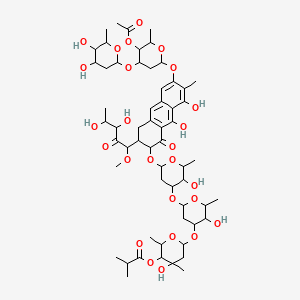
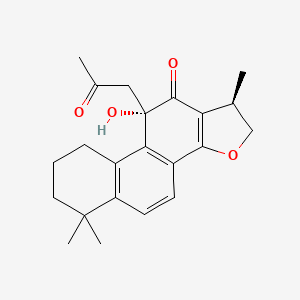
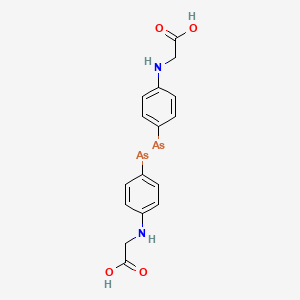
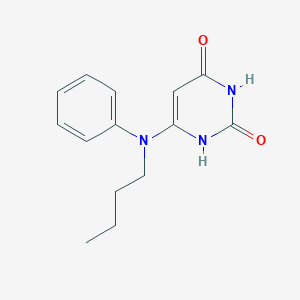
![2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile](/img/structure/B1228198.png)
![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea](/img/structure/B1228201.png)
![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)
![N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide](/img/structure/B1228203.png)
![N-[2-[bis(2-methylpropyl)amino]ethyl]-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1228204.png)
![N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide](/img/structure/B1228205.png)